molecular formula C8H8FN3 B14860755 6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile

6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile

Cat. No.: B14860755
M. Wt: 165.17 g/mol
InChI Key: CZEGGUCMZQOWTE-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyridine and 2-aminoethanol.

    Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.

    Aminoethyl Substitution: The aminoethyl group is introduced via nucleophilic substitution, where 2-aminoethanol reacts with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyridine: A simpler analog without the aminoethyl and nitrile groups.

    2-Aminoethylpyridine: Lacks the fluorine and nitrile groups.

    Pyridine-2-carbonitrile: Lacks the aminoethyl and fluorine groups.

Uniqueness

6-(2-Aminoethyl)-4-fluoropyridine-2-carbonitrile is unique due to the combination of the aminoethyl, fluorine, and nitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances its stability and bioavailability, while the aminoethyl group increases its reactivity and potential for forming hydrogen bonds.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

6-(2-aminoethyl)-4-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C8H8FN3/c9-6-3-7(1-2-10)12-8(4-6)5-11/h3-4H,1-2,10H2

InChI Key

CZEGGUCMZQOWTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C#N)F

Origin of Product

United States

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